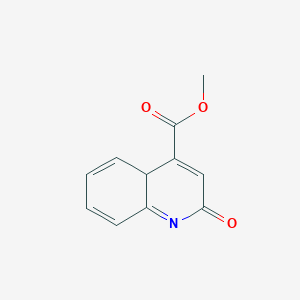![molecular formula C10H12N4O4 B12359410 9-[(2R,4S,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-5H-purin-6-one](/img/structure/B12359410.png)
9-[(2R,4S,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-5H-purin-6-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound 9-[(2R,4S,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-5H-purin-6-one is a purine nucleoside analog. It is structurally related to guanine, one of the four main nucleobases found in the nucleic acids DNA and RNA. .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 9-[(2R,4S,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-5H-purin-6-one typically involves the condensation of guanine with a sugar moiety. One common method involves the reaction of guanine with 2-deoxy-D-ribose in the presence of an acid catalyst .
Industrial Production Methods
Industrial production of this compound often employs enzymatic methods to ensure high specificity and yield. Enzymes such as nucleoside phosphorylases are used to catalyze the reaction between guanine and 2-deoxy-D-ribose .
Análisis De Reacciones Químicas
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the hydroxyl groups.
Reduction: Reduction reactions can occur at the purine ring, leading to the formation of dihydro derivatives.
Substitution: Nucleophilic substitution reactions can occur at the purine ring, especially at the amino group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Reagents like alkyl halides and acyl chlorides are used for substitution reactions.
Major Products Formed
Oxidation: Oxidized derivatives of the nucleoside.
Reduction: Dihydro derivatives of the nucleoside.
Substitution: Alkylated or acylated derivatives of the nucleoside.
Aplicaciones Científicas De Investigación
Chemistry
In chemistry, 9-[(2R,4S,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-5H-purin-6-one is used as a building block for the synthesis of more complex molecules. It is also used in studies of nucleic acid chemistry .
Biology
In biological research, this compound is used to study DNA replication and repair mechanisms. It serves as a substrate for various DNA polymerases and is used in assays to measure enzyme activity .
Medicine
Medically, the compound is used in antiviral and anticancer research. It is incorporated into DNA by viral or cancerous cells, leading to chain termination and cell death .
Industry
In the industrial sector, the compound is used in the production of nucleoside analog drugs and as a standard in analytical chemistry .
Mecanismo De Acción
The compound exerts its effects primarily by being incorporated into DNA or RNA. Once incorporated, it can cause chain termination or induce mutations, leading to cell death. The molecular targets include DNA polymerases and reverse transcriptases .
Comparación Con Compuestos Similares
Similar Compounds
Guanosine: Similar in structure but contains a ribose sugar instead of a deoxyribose.
Acyclovir: An antiviral drug that is a guanine analog.
Ganciclovir: Another antiviral drug similar to acyclovir but with a different sugar moiety.
Uniqueness
The uniqueness of 9-[(2R,4S,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-5H-purin-6-one lies in its ability to be incorporated into DNA and RNA, making it a valuable tool in both research and therapeutic applications .
Propiedades
Fórmula molecular |
C10H12N4O4 |
|---|---|
Peso molecular |
252.23 g/mol |
Nombre IUPAC |
9-[(2R,4S,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-5H-purin-6-one |
InChI |
InChI=1S/C10H12N4O4/c15-2-6-5(16)1-7(18-6)14-4-13-8-9(14)11-3-12-10(8)17/h3-8,15-16H,1-2H2/t5-,6+,7+,8?/m0/s1 |
Clave InChI |
OGEKIGXRZNVLAN-FWYCZPIQSA-N |
SMILES isomérico |
C1[C@@H]([C@H](O[C@H]1N2C=NC3C2=NC=NC3=O)CO)O |
SMILES canónico |
C1C(C(OC1N2C=NC3C2=NC=NC3=O)CO)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















